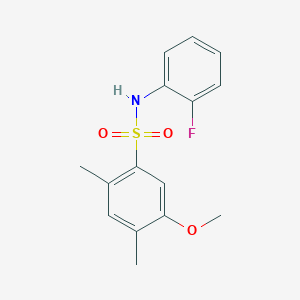
N-(2-Fluorophenyl)-5-methoxy-2,4-dimethylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-Fluorophenyl)-5-methoxy-2,4-dimethylbenzenesulfonamide, also known as FMeO-DADSO, is a sulfonamide compound that has been widely used in scientific research. It was first synthesized in 2005 by researchers at the University of California, Davis, and has since been studied for its potential as a therapeutic agent in various diseases.
作用機序
The exact mechanism of action of N-(2-Fluorophenyl)-5-methoxy-2,4-dimethylbenzenesulfonamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer research, this compound has been shown to inhibit the activity of histone deacetylases (HDACs), which play a role in the regulation of gene expression. In Alzheimer's disease research, this compound has been shown to inhibit the activity of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine. In diabetes research, this compound has been shown to activate AMP-activated protein kinase (AMPK), a signaling pathway that plays a role in glucose and lipid metabolism.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in different cell types and animal models. In cancer research, this compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit angiogenesis and metastasis. In Alzheimer's disease research, this compound has been shown to improve cognitive function and reduce oxidative stress and inflammation in the brain. In diabetes research, this compound has been shown to improve glucose tolerance and insulin sensitivity, as well as reduce inflammation and oxidative stress in the liver and adipose tissue.
実験室実験の利点と制限
N-(2-Fluorophenyl)-5-methoxy-2,4-dimethylbenzenesulfonamide has several advantages for lab experiments, including its high potency and specificity for its target enzymes and signaling pathways. It is also relatively easy and cost-effective to synthesize. However, this compound has some limitations, including its low solubility in aqueous solutions and its potential toxicity at high concentrations. It also requires further studies to determine its long-term safety and efficacy in human subjects.
将来の方向性
There are several future directions for research on N-(2-Fluorophenyl)-5-methoxy-2,4-dimethylbenzenesulfonamide, including:
1. Further studies on the mechanism of action of this compound in different diseases and cell types.
2. Development of more potent and selective analogs of this compound for therapeutic use.
3. Studies on the pharmacokinetics and pharmacodynamics of this compound in animal models and human subjects.
4. Clinical trials to evaluate the safety and efficacy of this compound in different diseases.
5. Studies on the potential use of this compound as a tool compound for epigenetic and metabolic research.
合成法
The synthesis of N-(2-Fluorophenyl)-5-methoxy-2,4-dimethylbenzenesulfonamide involves several steps, starting with the reaction of 2,4-dimethylphenol and paraformaldehyde to form 2,4-dimethyl-5-methoxybenzyl alcohol. This is followed by the reaction of the alcohol with sulfuryl chloride to form 2,4-dimethyl-5-methoxybenzenesulfonyl chloride. The final step involves the reaction of the sulfonyl chloride with 2-fluoroaniline to form this compound.
科学的研究の応用
N-(2-Fluorophenyl)-5-methoxy-2,4-dimethylbenzenesulfonamide has been studied for its potential as a therapeutic agent in various diseases, including cancer, Alzheimer's disease, and diabetes. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In Alzheimer's disease research, this compound has been shown to have neuroprotective effects and improve cognitive function. In diabetes research, this compound has been shown to improve glucose tolerance and insulin sensitivity.
特性
IUPAC Name |
N-(2-fluorophenyl)-5-methoxy-2,4-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FNO3S/c1-10-8-11(2)15(9-14(10)20-3)21(18,19)17-13-7-5-4-6-12(13)16/h4-9,17H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYXDNTGCERQKPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1OC)S(=O)(=O)NC2=CC=CC=C2F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



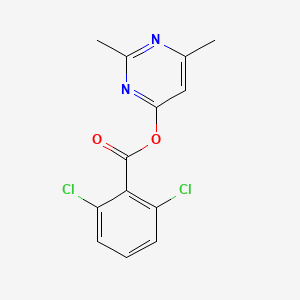
![N-(1-cyanocyclohexyl)-N-methyl-2-({5-oxo-4-[(oxolan-2-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B2512500.png)
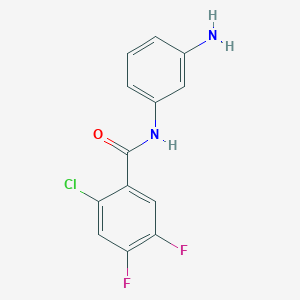
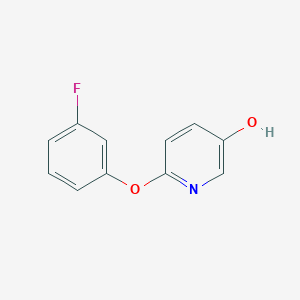
amine](/img/structure/B2512503.png)


![3-(2-methylbenzyl)-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2512506.png)

![6-Cyclopentyl-2-[(2,5-dimethylphenyl)methyl]-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2512509.png)
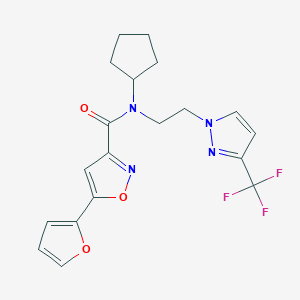
methanone](/img/structure/B2512512.png)